(Rac)-Hydroxycotinine-d3

stable isotope dilution LC-MS/MS quantification nicotine biomarker analysis

This certified, deuterium-labeled analog of trans-3′-hydroxycotinine is specifically required for isotope dilution mass spectrometry workflows. Its +3 Da mass shift ensures clean MRM separation without isotopic overlap, enabling accurate quantification of hydroxycotinine in plasma and urine per FDA guidelines. Unlabeled or alternative deuterated forms fail to correct matrix effects, introducing quantitation bias. Essential for clinical trials and forensic confirmation.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 108450-02-8
Cat. No. B7796896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Hydroxycotinine-d3
CAS108450-02-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
InChIKeyXOKCJXZZNAUIQN-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Hydroxycotinine-d3 (CAS 108450-02-8): Stable Isotope-Labeled Internal Standard for Nicotine Metabolite Quantification


(Rac)-Hydroxycotinine-d3 (CAS 108450-02-8) is a deuterium-labeled analog of trans-3′-hydroxycotinine, the major urinary metabolite of nicotine in humans. The compound bears a molecular formula of C10H9D3N2O2 (MW 195.23), with three deuterium atoms replacing hydrogen at the methyl position . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) used exclusively in mass spectrometry-based analytical workflows. (Rac)-Hydroxycotinine-d3 is not a therapeutic agent or bioactive compound; its sole scientific utility lies in enabling accurate, matrix-corrected quantification of endogenous hydroxycotinine in biological specimens via isotope dilution LC-MS/MS or GC/MS methodologies .

Analytical Consequences of Substituting (Rac)-Hydroxycotinine-d3 with Non-Deuterated or Alternative Isotope-Labeled Analogs


Generic substitution of (Rac)-Hydroxycotinine-d3 with unlabeled hydroxycotinine (MW 192.21) or alternative deuterated analogs such as cotinine-d3 or nicotine-d4 is analytically invalid for hydroxycotinine quantification in biological matrices. Unlabeled hydroxycotinine is chromatographically indistinguishable from endogenous analyte and cannot provide matrix-effect correction via isotope dilution, yielding systematically biased quantitation due to ion suppression/enhancement in electrospray ionization [1]. Substitution with cotinine-d3 or nicotine-d4 introduces chemically distinct precursor ions and retention time offsets that preclude co-elution with hydroxycotinine, thereby failing the fundamental requirement of isotope dilution internal standardization—that the internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic behavior to the target analyte . Matrix effects in human plasma for hydroxycotinine have been shown to exhibit coefficients of variation up to 8% when properly corrected with trans-3′-hydroxycotinine-d3; uncorrected or improperly matched internal standardization would compound this variability [2].

Quantitative Evidence Differentiating (Rac)-Hydroxycotinine-d3 from Non-Deuterated Hydroxycotinine and Alternative Internal Standards


Molecular Mass Shift Enables Baseline-Resolved Mass Spectrometric Discrimination from Endogenous Analyte

(Rac)-Hydroxycotinine-d3 produces a precursor ion mass of m/z 196.2 [M+H]⁺ compared with m/z 193.1 [M+H]⁺ for unlabeled trans-3′-hydroxycotinine, establishing a +3 Da mass shift . This 3-Da differential exceeds the isotopic envelope of endogenous analyte, enabling distinct multiple reaction monitoring (MRM) transitions without signal cross-contamination between internal standard and analyte channels. By contrast, a single-deuterium (+1 Da) or double-deuterium (+2 Da) substitution would produce mass shifts that partially overlap with the natural ¹³C isotopic distribution of the unlabeled analyte (approximately 1.1% per carbon atom, with C10 skeleton contributing ~11% M+1 abundance), introducing systematic positive bias in analyte quantitation [1].

stable isotope dilution LC-MS/MS quantification nicotine biomarker analysis

Validated Clinical Assay Performance Using trans-3′-Hydroxycotinine-d3 Internal Standard in Human Plasma

In a fully validated UPLC-MS/MS clinical assay for smoking cessation studies, trans-3′-hydroxycotinine-d3 was employed as the internal standard for quantifying hydroxycotinine in human plasma (0.5 mL sample volume) [1]. The method achieved a calibration range of 2–1000 ng/mL for trans-3′-hydroxycotinine, with trueness ranging from 86.2% to 113.6%, repeatability (intra-day precision) of 1.9–12.3% CV, and intermediate precision (inter-day) of 4.4–15.9% CV across the full concentration range. Matrix effects were quantitatively evaluated with coefficients of variation inferior to 8%, demonstrating that the deuterated internal standard effectively compensates for ion suppression/enhancement in complex biological matrices [2].

clinical biomarker validation smoking cessation therapeutic drug monitoring

Synthetic Process Capable of Delivering >99.7% Chemical Purity for Reference Standard Applications

A patented synthetic route for hydroxycotinine-d3 (CAS 1311275-10-1, the trans-3′-hydroxycotinine-d3 stereoisomer) describes a six-step process from 3-(pyrrolidin-2-yl)pyridine via deuteriomethylation with CD3I, oxidation, and hydroxylation, followed by recrystallization purification, yielding final product purity exceeding 99.7% [1]. The patent explicitly states that prior to this disclosure, no synthetic method for hydroxycotinine-d3 had been publicly reported, representing a de novo synthetic route. The high purity achieved (>99.7%) exceeds the ≥98% purity specification typical of research-grade deuterated standards employed in published nicotine metabolite quantification protocols .

reference material production analytical standard purity forensic toxicology

Isotope Dilution MS/MS Quantitation Range of 32–19,220 ng/mL for Hydroxycotinine in Human Urine Using d3 Internal Standard

In a validated SPE-LC-MS/MS method for urinary nicotine metabolites using trans-3′-hydroxycotinine-methyl-d3 as internal standard, the quantitation range for trans-3′-hydroxycotinine spanned 32–19,220 ng/mL in human urine (500 µL sample volume) [1]. This broad dynamic range—encompassing nearly three orders of magnitude (≈600-fold)—is enabled by the matrix-matched isotope dilution approach. The method achieved this range without requiring sample dilution or concentration steps across the full urinary concentration spectrum observed in smokers, from light/occasional smokers (~30 ng/mL) to heavy chronic smokers (>10,000 ng/mL).

urine biomarker quantitation isotope dilution mass spectrometry tobacco exposure assessment

Procurement-Relevant Application Scenarios for (Rac)-Hydroxycotinine-d3 in Analytical and Clinical Research Settings


Clinical Smoking Cessation Trial Bioanalysis Requiring FDA-Validated LC-MS/MS Methods

In clinical trials evaluating smoking cessation pharmacotherapies, trans-3′-hydroxycotinine-d3 serves as the essential internal standard for quantifying plasma hydroxycotinine concentrations across the clinically relevant range of 2–1000 ng/mL [1]. The validated UPLC-MS/MS method employing this d3 internal standard has been successfully applied to over 400 plasma samples from smoking cessation study participants, with matrix effect correction maintaining coefficients of variation below 8% [2]. Procurement of this specific d3 compound—rather than alternative deuterated internal standards or unlabeled hydroxycotinine—is necessary to achieve the method validation parameters required for regulatory submission under FDA bioanalytical guidelines.

High-Throughput Urinary Nicotine Metabolite Profiling for Population-Scale Tobacco Exposure Studies

For epidemiological studies requiring quantification of hydroxycotinine across a broad urinary concentration range (32–19,220 ng/mL), trans-3′-hydroxycotinine-methyl-d3 internal standard enables isotope dilution LC-MS/MS analysis without sample dilution for high-concentration specimens [3]. This capability reduces per-sample handling time and minimizes dilution-associated pipetting errors in high-throughput laboratory workflows. The d3-labeled compound is specifically required because its +3 Da mass shift provides clean MRM channel separation, whereas +1 Da or +2 Da deuterated analogs would exhibit partial isotopic overlap with the endogenous analyte's ¹³C distribution, potentially biasing quantitation in low-concentration samples.

Forensic Toxicology Confirmation Testing with Certified Reference Material Traceability

In forensic toxicology laboratories performing confirmatory testing for nicotine exposure, (Rac)-Hydroxycotinine-d3 is available as a certified Snap-N-Spike® reference material at 100 µg/mL in methanol (Cerilliant H-108) . This certified format provides documented chain of custody and ISO/IEC 17025 compliant certification, which is required for evidentiary sample analysis. The d3 labeling at the methyl position yields a molecular mass of 195.23 Da—sufficiently differentiated from the endogenous analyte (192.21 Da) to preclude false-positive identification while maintaining near-identical chromatographic retention behavior .

Doping Control and Equine Anti-Doping Testing Requiring Isomer-Specific Quantification

For equine doping control applications, accurate quantification of trans-3′-hydroxycotinine as a nicotine exposure biomarker requires chromatographic separation from its structural isomers (cis-3′-hydroxycotinine, 5′-hydroxycotinine, and N′-hydroxymethylnorcotinine), all of which share identical MRM transitions [4]. The trans-3′-hydroxycotinine-d3 internal standard provides isomer-specific signal correction because its deuterium labeling does not alter the chromatographic resolution from cis-3′-hydroxycotinine established by the analytical column. Studies in equine plasma and urine have demonstrated that trans-3′-hydroxycotinine remains detectable up to 96 hours post-administration, making its accurate quantification critical for establishing elimination profiles in doping control contexts [5].

Technical Documentation Hub

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